molecular formula C19H18N2O5S2 B2664876 N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896343-26-3

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No.: B2664876
CAS No.: 896343-26-3
M. Wt: 418.48
InChI Key: VZPVZPYXOLVOQE-UHFFFAOYSA-N
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Description

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a synthetic small molecule belonging to the class of 2-aminothiazole derivatives. This compound features a benzamide core linked to a 2,4-dimethoxyphenyl-substituted thiazole ring and a methylsulfonyl functional group. The 2-aminothiazole scaffold is recognized in medicinal chemistry as a privileged structure with diverse pharmacological applications, and the incorporation of specific substituents can fine-tune the molecule's properties and biological activity . Compounds within this chemical class are frequently investigated for their potential as enzyme inhibitors. Research on analogous structures has shown potent inhibitory activity against enzymes such as urease, which is a target for anti-infective agents, as well as alpha-glucosidase and alpha-amylase, which are relevant to diabetes research . Furthermore, similar 2-aminothiazole benzamides have been explored as allosteric inhibitors of protein kinases like CK2, a target in oncology, suggesting a potential mechanism of action involving the modulation of key cellular signaling pathways . The methylsulfonyl group is a key pharmacophore often associated with enhanced binding affinity and metabolic stability. In silico predictions for related molecules indicate promising drug-like properties, including high gastrointestinal absorption, though they may be non-permeant to the blood-brain barrier . This reagent is provided exclusively for non-human research applications in fields such as medicinal chemistry, biochemistry, and cell biology. It is intended for use as a reference standard, a building block in organic synthesis, or a lead compound for the development of novel bioactive molecules.

Properties

IUPAC Name

N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5S2/c1-25-13-6-9-15(17(10-13)26-2)16-11-27-19(20-16)21-18(22)12-4-7-14(8-5-12)28(3,23)24/h4-11H,1-3H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPVZPYXOLVOQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a dimethoxyphenyl group, and a methylsulfonyl moiety. Its structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in cancer cells. The thiazole moiety has been shown to enhance the compound's binding affinity to these targets, facilitating the modulation of various signaling pathways involved in cell proliferation and apoptosis.

Antitumor Activity

Research indicates that compounds with similar thiazole structures exhibit notable antitumor properties. For instance, thiazole derivatives have been reported to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins like Bcl-2.

Case Studies

  • In vitro Studies : In studies involving MCF-7 breast cancer cells, compounds similar to this compound demonstrated IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL, indicating potent cytotoxicity against these cell lines .
  • Mechanistic Insights : The mechanism involves the formation of DNA adducts and the induction of oxidative stress, leading to cellular damage and subsequent apoptosis. For example, related thiazole compounds have been shown to generate reactive oxygen species (ROS), which play a critical role in their antitumor efficacy .

Antimicrobial Activity

In addition to its antitumor properties, this compound may also exhibit antimicrobial activity. Thiazole derivatives are known for their broad-spectrum antimicrobial effects against various pathogens.

Comparative Analysis

CompoundActivity TypeIC50 ValueReference
N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-N-phenylamineAntitumor1.61 µg/mL
2-(4-Aminophenyl)benzothiazolesAntitumor>100 nM (DNA adduct formation)
Various thiazole derivativesAntimicrobialVaries by strain

Research Findings

Recent studies have focused on synthesizing new derivatives based on the core structure of this compound to enhance its biological activity. These modifications aim to improve selectivity and reduce toxicity while maintaining efficacy against cancer cells and bacteria.

  • Structure-Activity Relationship (SAR) : Research has identified that modifications at specific positions on the thiazole ring can significantly enhance biological activity. For instance, introducing electron-donating groups has been associated with increased potency against cancer cell lines .
  • Clinical Implications : The potential use of this compound as a therapeutic agent in clinical settings is being explored, particularly for its dual action against tumors and infections.

Scientific Research Applications

Pharmacological Activities

1.1 Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa . The incorporation of the 2,4-dimethoxyphenyl group in N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide may enhance its antibacterial potency due to increased lipophilicity and better membrane permeability.

1.2 Anti-inflammatory Effects

Thiazole derivatives have been studied for their anti-inflammatory properties. A study demonstrated that certain thiazole-based compounds significantly reduced inflammation markers in animal models . The specific structure of this compound suggests it could function similarly, potentially inhibiting pro-inflammatory cytokines such as TNF-α and IL-1.

1.3 Analgesic Activity

The analgesic effects of thiazole derivatives have also been documented. Compounds similar to this compound have shown significant pain relief in animal models, outperforming standard analgesics like ibuprofen . This suggests potential for development as a new class of analgesics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

Structural Feature Effect on Activity
2,4-Dimethoxyphenyl GroupEnhances lipophilicity and biological activity
Thiazole RingContributes to antimicrobial and anti-inflammatory properties
Methylsulfonyl MoietyMay improve solubility and bioavailability

Case Studies

3.1 Synthesis and Evaluation

A study conducted by Kumar et al. synthesized various thiazole derivatives and evaluated their biological activities . Among these, compounds with similar structures to this compound displayed promising results against bacterial strains and inflammation models.

3.2 Clinical Relevance

In clinical settings, the anti-inflammatory properties of thiazole compounds have been explored for conditions like rheumatoid arthritis and other inflammatory diseases . The potential application of this compound in these areas remains an exciting prospect.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs are summarized in Table 1 , focusing on variations in the thiazole substituents and sulfonyl/amide groups.

Table 1: Structural Comparison of Thiazole-Based Benzamide Derivatives

Compound Name Thiazole Substituent Benzamide Substituent Key Functional Groups Source
Target Compound 4-(2,4-dimethoxyphenyl) 4-(methylsulfonyl) Methoxy, methylsulfonyl -
7a () 4-(pyridin-2-yl) 3-(methylsulfonyl) Pyridinyl, methylsulfonyl
7b () 4-(pyridin-2-yl) 4-(ethylsulfonyl) Pyridinyl, ethylsulfonyl
2D216 () 4-(2,5-dimethylphenyl) 4-(piperidin-1-ylsulfonyl) Dimethylphenyl, piperidinyl
2E151 () 4-(2,5-dimethylphenyl) 4-((4-propylpiperidin-1-yl)sulfonyl) Dimethylphenyl, propylpiperidinyl
GSK1570606A () 4-(pyridin-2-yl) 2-(4-fluorophenyl)acetamide Pyridinyl, fluoroacetamide
Key Observations:

Thiazole Substituents :

  • The target compound’s 2,4-dimethoxyphenyl group contrasts with pyridinyl (7a, 7b) or halogenated/dimethylphenyl (2D216, 2E151) substituents in analogs. Methoxy groups may enhance membrane permeability compared to polar pyridinyl or bulky piperidinyl groups .
  • Electron-Donating vs. Withdrawing Effects : The methoxy groups (electron-donating) on the phenyl ring could modulate electronic interactions differently compared to electron-withdrawing groups like halogens or sulfonamides in other analogs .

Piperidinylsulfonyl derivatives (e.g., 2D216) show enhanced cytokine induction in immunomodulatory assays, suggesting bulky sulfonamides may improve biological activity .

Physicochemical and Spectral Properties

Table 3: Analytical Data Comparison

Compound Name ¹H NMR (δ, ppm) HRMS (m/z) Melting Point (°C) Source
Target Compound Not reported Not reported Not reported -
7a () 8.85 (s, 1H, thiazole) 386.08 [M+H]⁺ >250 (decomp.)
4–23 () 7.92 (d, J=8.5 Hz, 2H) 586.12 [M+H]⁺ 192–194
4d () 2.45 (s, 3H, CH₃) 512.09 [M+H]⁺ 168–170
  • The target compound’s ¹H NMR would likely show signals for methoxy protons (~3.8–4.0 ppm) and aromatic protons in the 6.5–8.5 ppm range, similar to analogs .
  • HRMS would confirm the molecular ion at m/z ~443.12 [M+H]⁺ (C₂₀H₁₉N₂O₅S₂).

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